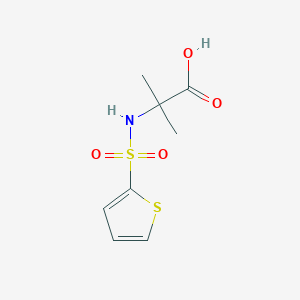

2-甲基-2-(噻吩-2-磺酰氨基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

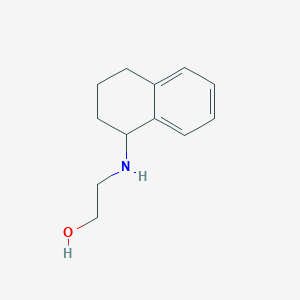

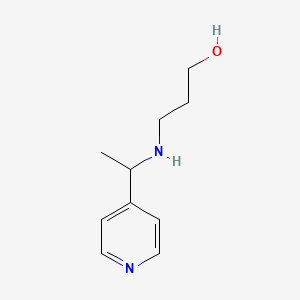

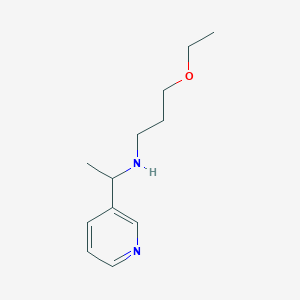

The compound 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid is a chemical that features a thiophene ring, a common structural motif in organic chemistry, which is known for its aromaticity and stability. The sulfonylamino group attached to the thiophene ring suggests that the compound could have interesting reactivity and potential for forming derivatives, as indicated by the research on related sulfonyl-containing compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate to prepare N-tert-butylsulfonyl imino esters, which are useful in allylation reactions . Another approach includes a radical relay strategy to generate methylsulfonylbenzo[b]thiophenes, which involves photocatalysis under visible light irradiation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid.

Molecular Structure Analysis

The molecular structure of related sulfonyl compounds has been elucidated using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with other chemical entities.

Chemical Reactions Analysis

Chemical reactions involving thiophene-based sulfonyl compounds can lead to a variety of products. For instance, the condensation of methyl (cyanomethyl-sulfonyl)acetate with α-amino ketones or 2-mercaptoacetaldehyde can yield aminopyrroles and thiophene derivatives, which upon cyclization can form various bicyclic derivatives . Additionally, the complexation of sulfonylamino-thiophenes with metal ions in ammonia media has been studied, showing the formation of different types of complexes depending on the pH and the nature of the functional group on the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based sulfonyl compounds are influenced by their molecular structure. The presence of the sulfonyl group can impart polarity to the molecule, affecting its solubility and reactivity. The complexing properties of these compounds with nonferrous metal ions have been explored, revealing insights into their potential applications in coordination chemistry . Additionally, the separation techniques for sulfur compounds in petroleum matrices suggest that the physical properties of thiophenic compounds can be exploited for analytical purposes .

科学研究应用

合成和络合

杂环化合物的合成:2-甲基-2-(噻吩-2-磺酰氨基)-丙酸参与了各种杂环化合物的合成,如苯并咪唑、苯并噁唑和苯并噻唑,显著促进了可用于进一步制药和化学研究的化学结构的多样性 (Moskvichev et al., 2001)。

与金属离子的络合:该化合物还在氨介质中与Cu(II)、Co(II)和Ni(II)等非铁金属离子形成络合物。噻吩环上取代基的性质影响所形成的络合物的性质,表明在催化或材料科学中具有潜在应用 (Manylova et al., 2018)。

有机合成和催化

有机合成:该化合物用于有机合成,例如,在(2-甲基-丙烷-2-磺酰氨基)乙酸乙酯的制备中,展示了其在化学合成中的多功能性和在开发新型有机分子中的潜在用途 (Schleusner et al., 2004)。

过渡金属催化剂自由脱磺:该化合物在研究中备受关注,重点关注可见光促进的N-磺酰胺和N-磺酰胺的脱磺反应。这代表了绿色化学的重大进展,提供了一种无金属、节能的重要化学转化方法 (Hasegawa et al., 2018)。

材料科学和电子学

- 光电应用:与所讨论的化合物密切相关的取代噻吩已广泛应用于材料科学和制药领域。它们以在电子和光电子器件中的应用而闻名,包括晶体管、传感器和太阳能电池,表明2-甲基-2-(噻吩-2-磺酰氨基)-丙酸可能在其中找到用途 (Nagaraju et al., 2018)。

光化学和光催化

- 光诱导磺化:研究已经突出了相关噻吩化合物在光诱导磺化中的应用,这是在各种有机分子中引入磺基团的关键过程。这个过程对许多药物的合成至关重要,可能指向2-甲基-2-(噻吩-2-磺酰氨基)-丙酸在类似光化学过程中的应用 (Gong et al., 2019)。

属性

IUPAC Name |

2-methyl-2-(thiophen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-8(2,7(10)11)9-15(12,13)6-4-3-5-14-6/h3-5,9H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYHAKWCYCOMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)